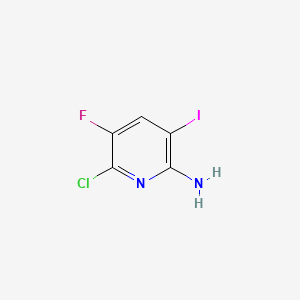

6-Chloro-5-fluoro-3-iodopyridin-2-amine

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Heterocyclic Chemistry

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental scaffold in organic chemistry. researchgate.net Its derivatives are ubiquitous in nature, forming the core of many vitamins, alkaloids, and other biologically active compounds. researchgate.netnih.gov In synthetic chemistry, the pyridine nucleus is a privileged structure, meaning it is frequently found in pharmacologically active compounds. google.com The nitrogen atom in the ring imparts distinct properties compared to its carbocyclic analog, benzene. It renders the ring electron-deficient, influences the regioselectivity of substitution reactions, and provides a site for hydrogen bonding, which is crucial for molecular recognition in biological systems. google.com Consequently, pyridine derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials. google.comrsc.org

Strategic Importance of Halogenation and Amination in Pyridine Functionalization

The introduction of halogen atoms and amino groups onto the pyridine ring, known as halogenation and amination, are powerful strategies for its functionalization. Halogens (F, Cl, Br, I) serve as versatile synthetic handles, enabling a variety of cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. mdpi.com These reactions allow for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds, which is essential for building molecular complexity. The position and nature of the halogen atom can be strategically chosen to direct subsequent transformations due to differences in reactivity (I > Br > Cl > F for oxidative addition in palladium-catalyzed coupling). nih.gov

Amination, the introduction of an amino group (-NH2), is equally important. The amino group can act as a nucleophile, a base, or a directing group in electrophilic aromatic substitution. Furthermore, it is a key pharmacophore in many drug molecules, contributing to their biological activity and physicochemical properties. The combination of halogens and an amino group on a pyridine ring creates a multifunctional scaffold with distinct points for diversification.

Overview of 6-Chloro-5-fluoro-3-iodopyridin-2-amine as a Versatile Synthetic Intermediate

This compound is a polysubstituted pyridine derivative that has emerged as a valuable intermediate in organic synthesis, particularly in the development of new agrochemicals. Its utility lies in the specific arrangement of its functional groups, which allows for selective and sequential reactions.

The compound features three different halogen atoms (chloro, fluoro, and iodo) and an amino group, each occupying a specific position on the pyridine ring. This distinct substitution pattern provides a platform for highly controlled synthetic transformations. The iodine atom at the 3-position is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups. The chlorine atom at the 6-position offers a secondary site for nucleophilic substitution or further cross-coupling under different reaction conditions. The fluorine atom at the 5-position and the amino group at the 2-position modulate the electronic properties of the ring and can influence the reactivity of the other sites, in addition to being important features in the final target molecules.

A significant application of this compound is as a precursor in the synthesis of novel synthetic auxin herbicides. nih.govmdpi.com Specifically, it is a key building block for a new class of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids. nih.govmdpi.com In this context, the iodo group is strategically utilized for the introduction of the pyrazolyl moiety via a Suzuki-Miyaura coupling reaction, while the other substituents form the core of the final herbicidally active molecule. nih.govmdpi.com

Below are the key properties of this synthetic intermediate:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2734861-54-0 |

| Molecular Formula | C₅H₃ClFIN₂ |

| Molecular Weight | 288.45 g/mol |

| Appearance | Solid (form may vary) |

The strategic placement of reactive sites on this compound allows chemists to construct complex molecular architectures with a high degree of control, making it a powerful tool in the synthesis of new functional molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3ClFIN2 |

|---|---|

Molecular Weight |

272.45 g/mol |

IUPAC Name |

6-chloro-5-fluoro-3-iodopyridin-2-amine |

InChI |

InChI=1S/C5H3ClFIN2/c6-4-2(7)1-3(8)5(9)10-4/h1H,(H2,9,10) |

InChI Key |

BRBOOKFVHCYYKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=C1I)N)Cl)F |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 6 Chloro 5 Fluoro 3 Iodopyridin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental transformation class for this molecule. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, a characteristic that is further influenced by the attached halogen and amino groups.

Regioselectivity of Halogen Displacement by Diverse Nucleophiles

The regioselectivity of SNAr reactions on 6-Chloro-5-fluoro-3-iodopyridin-2-amine is dictated by a combination of electronic and steric factors. The pyridine nitrogen atom strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by withdrawing electron density. In this molecule, the chlorine atom is situated at the activated C6 position.

Conversely, the amino group at the C2 position is an electron-donating group, which generally deactivates the ring for nucleophilic substitution. However, the cumulative electron-withdrawing effects of the three halogen atoms and the ring nitrogen atom render the pyridine core susceptible to nucleophilic attack. Given these factors, nucleophilic displacement is most likely to occur at the C6 position, displacing the chloride. Displacement of the fluorine at C5 or the iodine at C3 is less electronically favored as these positions are not directly activated by the ring nitrogen.

A Chinese patent demonstrates a related principle where in 2,3-difluoro-5-chloropyridine, reaction with ammonia (B1221849) leads to the selective displacement of the fluorine atom at the C2 position, underscoring the directing effect of the ring nitrogen in such reactions. google.com

Differential Reactivity of Chlorine, Fluorine, and Iodine Substituents in SNAr Processes

The differential reactivity of the halogens in an SNAr reaction is complex and depends on which step of the mechanism is rate-determining. The mechanism typically involves two steps: nucleophilic attack to form a negatively charged intermediate (Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity. youtube.com

Two competing factors are at play:

Electronegativity: The high electronegativity of fluorine makes the carbon atom it is attached to (C5) highly electrophilic and thus more susceptible to initial nucleophilic attack. The order of reactivity based on this factor is F > Cl > Br > I. wikipedia.orgstackexchange.com If the initial attack is the slow, rate-determining step, fluorine would be the most reactive substituent.

Leaving Group Ability: The ability of the halide to depart is related to the carbon-halogen (C-X) bond strength and the stability of the resulting halide anion. The C-I bond is the weakest, and iodide is the best leaving group among the halogens. This leads to a reactivity order of I > Br > Cl > F. sci-hub.se

In practice, the observed reactivity depends on the specific nucleophile and reaction conditions. sci-hub.se For many SNAr reactions on activated aryl halides, the initial attack is the rate-determining step, making fluoro-substituted compounds more reactive. wikipedia.orgresearchgate.net However, with sulfur nucleophiles, the second step can be rate-determining, making iodo-substituted pyridines more reactive. sci-hub.se Without specific experimental data for this compound, the precise reactivity order remains a prediction based on these established principles.

Table 1: Predicted Regioselectivity in SNAr Reactions

| Position | Halogen | Electronic Activation | Leaving Group Ability | Predicted Outcome |

| C6 | Chlorine | High (ortho to N) | Moderate | Most Likely Site of Substitution |

| C5 | Fluorine | Low | Poor | Substitution Unlikely |

| C3 | Iodine | Low | Excellent | Substitution Unlikely |

Transition-Metal-Catalyzed Cross-Coupling Reactions

In contrast to the complexities of SNAr, the regioselectivity of transition-metal-catalyzed cross-coupling reactions on this compound is highly predictable. These reactions, typically catalyzed by palladium complexes, proceed via an oxidative addition step, the rate of which is largely dependent on the carbon-halogen bond energy. The weaker the C-X bond, the faster the reaction. This results in a consistent reactivity order of I > Br > Cl >> F. nih.govnih.gov Consequently, cross-coupling reactions are expected to occur exclusively at the C3-iodo position.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction would selectively target the C-I bond due to its lower bond dissociation energy compared to the C-Cl and C-F bonds. This allows for the precise introduction of a wide variety of aryl or vinyl groups at the C3 position while preserving the chlorine and fluorine substituents. This type of selectivity is well-documented for polyhalogenated heteroaromatic compounds. researchgate.netnih.govnih.gov

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a dual palladium and copper catalyst system. wikipedia.orgorganic-chemistry.org Consistent with the general principle for cross-coupling reactions, the site of reactivity on this compound is the C3-iodo position. This high regioselectivity enables the synthesis of 3-alkynyl-6-chloro-5-fluoropyridin-2-amines. The selective coupling at the most labile C-I bond is a common strategy in the functionalization of polyhalogenated heterocycles. soton.ac.ukresearchgate.netrsc.org

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction also demonstrates high selectivity for the C-I bond in polyhalogenated substrates. nih.govnih.gov When this compound is subjected to Buchwald-Hartwig conditions, amination will occur selectively at the C3 position, displacing the iodide. This allows for the introduction of primary or secondary amines at this position, leaving the chloro and fluoro groups intact for potential subsequent transformations. Studies on similar 2-chloro-iodopyridine systems have confirmed the exceptional selectivity of Buchwald-Hartwig amination at the iodo-substituted position. researchgate.net

Table 2: Predicted Regioselectivity in Transition-Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reagents | Position of Reactivity | Expected Product |

| Suzuki-Miyaura | R-B(OH)₂, Pd catalyst, Base | C3 | 6-Chloro-5-fluoro-3-(R)-pyridin-2-amine |

| Sonogashira | R-C≡CH, Pd/Cu catalyst, Base | C3 | 6-Chloro-5-fluoro-3-(alkynyl)-pyridin-2-amine |

| Buchwald-Hartwig | R₂NH, Pd catalyst, Base | C3 | N³-Substituted-6-chloro-5-fluoro-pyridine-2,3-diamine |

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution on the pyridine ring is notoriously challenging due to the electron-withdrawing nature of the nitrogen atom, which significantly deactivates the aromatic system towards electrophilic attack. quimicaorganica.orgwikipedia.org This deactivation is further intensified in acidic media, commonly used for EAS reactions like nitration or sulfonation, as the pyridine nitrogen becomes protonated, creating a positively charged pyridinium (B92312) ion that strongly repels electrophiles. wikipedia.orgrsc.org

For this compound, the reactivity in EAS is dictated by a combination of competing electronic effects:

Deactivating Groups: The pyridine nitrogen and the three halogen substituents (chloro, fluoro, and iodo) all exert an electron-withdrawing inductive effect (-I), which further reduces the electron density of the pyridine ring, making it highly unreactive towards electrophiles. wikipedia.org

Activating Group: The 2-amino group is a powerful activating group due to its electron-donating mesomeric effect (+M), which increases electron density at the ortho and para positions relative to itself (positions 3 and 5). wikipedia.org

The position of substitution is determined by the directing effects of these groups. The pyridine nitrogen directs incoming electrophiles to the meta position (C3 and C5). quimicaorganica.orgyoutube.com The amino group directs ortho and para (C3 and C5), while the halogens also direct ortho and para. In this molecule, the only available position for substitution is C4.

Given the overwhelming deactivation by the pyridine nitrogen and three halogens, it is highly probable that this compound is extremely unreactive towards electrophilic aromatic substitution. Standard EAS reactions like nitration, sulfonation, and Friedel-Crafts reactions are unlikely to proceed under normal conditions. quimicaorganica.org More forcing conditions might lead to degradation of the molecule rather than substitution. One possible strategy to enhance reactivity would be to first convert the pyridine to its N-oxide, which activates the ring, particularly at the 4-position, before attempting electrophilic substitution. wikipedia.org

Oxidation and Reduction Chemistry of the Pyridine Nucleus and Substituents

The oxidation and reduction chemistry of this compound is centered around the pyridine nucleus, its substituents, and the amino group.

Oxidation: The most susceptible site for oxidation is the pyridine nitrogen atom. Treatment with oxidizing agents like peroxy acids (e.g., m-CPBA) can convert the pyridine nitrogen to a pyridine N-oxide. wikipedia.org This transformation alters the electronic properties of the ring, making it more amenable to certain substitution reactions. The amino group could also be susceptible to oxidation under strong oxidizing conditions, though this is generally less favorable than N-oxidation of the pyridine ring.

Reduction: The pyridine ring can be reduced, although this requires breaking its aromaticity. nih.gov Catalytic hydrogenation or the use of strong reducing agents can lead to the formation of piperidine (B6355638) derivatives. mdpi.com More selective methods, such as using amine boranes, can yield partially saturated N-substituted dihydropyridines. nih.gov

The halogen substituents can also be targeted for reduction. The carbon-iodine bond is the weakest among the carbon-halogen bonds present and can be selectively reduced. Catalytic hydrogenation or reductive coupling reactions, for instance using Ni-catalysis with a reducing agent like zinc dust, can be employed to remove halogen atoms. acs.org It has been suggested that the halogen substituents in this compound can be reduced to amino groups, although specific conditions for this transformation are not detailed. smolecule.com

Derivatization Reactions of the 2-Amino Group

The 2-amino group in this compound is a versatile functional handle for a variety of derivatization reactions. As a primary amine, it can act as a nucleophile in several key transformations.

Acylation and Sulfonylation: The amino group can readily react with acylating agents such as acid chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, polyalkylation can be a competing side reaction. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for synthesizing N-substituted derivatives. nih.gov

Coupling Reactions: The 2-amino group can participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex structures. The Goldberg reaction, which uses a copper catalyst, is a classic method for the arylation of amines and could be applicable here. nih.gov

Cyclization Reactions: The bifunctional nature of 2-aminopyridines allows them to be used as precursors in the synthesis of fused heterocyclic systems. For example, reaction with α,β-unsaturated esters can lead to the formation of pyrido[1,2-a]pyrimidine (B8458354) derivatives. semanticscholar.org

The table below summarizes potential derivatization reactions of the 2-amino group.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-(6-chloro-5-fluoro-3-iodopyridin-2-yl)acetamide |

| Sulfonylation | Tosyl chloride | N-(6-chloro-5-fluoro-3-iodopyridin-2-yl)-4-methylbenzenesulfonamide |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-benzyl-6-chloro-5-fluoro-3-iodopyridin-2-amine |

| Cyclization | Ethyl acrylate | Fused Pyridopyrimidine |

Reactivity and Coordination Chemistry of the Pyridine Nitrogen Atom

The reactivity of the pyridine nitrogen atom is primarily defined by its basicity and its ability to act as a ligand in coordination complexes.

The table below compares the pKa values of the conjugate acids of pyridine and some substituted pyridines, illustrating the impact of substituents on basicity.

| Compound | pKa of Conjugate Acid | Reference |

| Pyridine | 5.25 | |

| 2-Aminopyridine | 6.86 | quora.com |

| 4-Aminopyridine (B3432731) | 9.17 | quora.com |

| 4-Chloropyridine | 3.83 | |

| This compound | Predicted to be very low |

Mechanistic and Theoretical Investigations of 6 Chloro 5 Fluoro 3 Iodopyridin 2 Amine Chemistry

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 6-chloro-5-fluoro-3-iodopyridin-2-amine likely involves a multi-step process starting from a more common pyridine (B92270) derivative. A plausible synthetic route would begin with a 2-amino-5-fluoropyridine (B1271945) or a related precursor. The introduction of the chloro and iodo substituents would proceed through electrophilic halogenation reactions.

The mechanism for such transformations typically involves the activation of a halogenating agent to generate a potent electrophile. For instance, iodination could be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS). The pyridine ring, activated by the amino group, would undergo electrophilic aromatic substitution. The regioselectivity of this reaction is directed by the existing substituents. The amino group is a strong activating group and directs ortho- and para- to itself. The fluorine and chlorine atoms are deactivating groups but also direct ortho- and para-. The precise positioning of the iodine at the 3-position would be influenced by the interplay of these electronic and steric factors.

A potential mechanistic pathway for the iodination step is illustrated below:

Generation of the electrophile: The iodinating reagent generates an electrophilic iodine species (e.g., I⁺).

Nucleophilic attack: The electron-rich pyridine ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The stability of this intermediate is crucial in determining the reaction rate and regioselectivity.

Deprotonation: A base removes a proton from the carbon atom to which the iodine has attached, restoring the aromaticity of the pyridine ring and yielding the final iodinated product.

The chlorination step would follow a similar electrophilic aromatic substitution mechanism, likely utilizing a reagent such as N-chlorosuccinimide (NCS). The order of the halogenation steps would be critical to achieve the desired substitution pattern.

Computational Chemistry and Molecular Modeling Studies of Reactivity and Selectivity

While specific computational studies on this compound are not available, computational chemistry provides powerful tools to predict and understand the reactivity and selectivity of such molecules. Density Functional Theory (DFT) is a common method used for these purposes.

Key areas of investigation using computational modeling would include:

Electron Density Distribution: Calculations of the electron density on the pyridine ring would identify the most nucleophilic positions, predicting the likely sites for electrophilic attack. The combination of the electron-donating amino group and the electron-withdrawing halogen atoms would create a complex electron distribution profile.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The energy and shape of the HOMO are particularly important for predicting the outcome of electrophilic aromatic substitution reactions.

Transition State Analysis: For proposed reaction mechanisms, computational modeling can be used to calculate the energies of transition states and intermediates. This allows for the determination of activation barriers and helps to elucidate the most favorable reaction pathway. By comparing the energies of different potential pathways, the observed regioselectivity can be rationalized.

Spectroscopic Properties: Computational methods can also predict spectroscopic data, such as NMR chemical shifts. These predicted values can be compared with experimental data to confirm the structure of the synthesized compound.

A data table summarizing typical computational outputs for a hypothetical analysis of this compound is presented below. Please note that these are representative values and not based on actual calculations for this specific molecule.

| Computational Parameter | Predicted Value/Information | Significance |

| Mulliken Atomic Charges | C2: +0.2, C3: -0.1, C4: +0.1, C5: +0.15, C6: +0.25 | Indicates relative electron density on each carbon atom, suggesting C3 as a potential site for electrophilic attack. |

| HOMO Energy | -6.5 eV | A higher HOMO energy generally indicates greater reactivity towards electrophiles. |

| LUMO Energy | -1.2 eV | A lower LUMO energy suggests a greater susceptibility to nucleophilic attack. |

| Calculated ¹H NMR Shifts | H4: δ 7.8 ppm | Can be compared with experimental spectra for structural confirmation. |

| Calculated ¹³C NMR Shifts | C3-I: δ 95 ppm | The carbon bearing the iodine is expected to be significantly shielded. |

Spectroscopic Analysis for Mechanistic Delineation and Structural Confirmation

Spectroscopic techniques are indispensable for the structural confirmation of this compound and for gaining insights into reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide information about the chemical environment of the remaining aromatic proton on the pyridine ring. Its chemical shift and coupling constants would be indicative of the surrounding substituents. For this compound, a single aromatic proton signal would be expected.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the five carbon atoms in the pyridine ring. The chemical shifts would be influenced by the attached functional groups, with the carbon atom bonded to iodine typically showing a characteristic upfield shift.

¹⁹F NMR: The fluorine NMR spectrum would show a signal characteristic of a fluorine atom attached to a pyridine ring, with coupling to adjacent protons and carbons providing further structural information.

Correlation Spectroscopy (e.g., HMBC, HSQC): Two-dimensional NMR techniques would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum could also provide structural information.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present, such as the N-H stretches of the amino group and the C-X stretches for the carbon-halogen bonds.

A representative table of expected NMR data for this compound is provided below. These are estimated values based on analogous structures.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 7.9 | d | J(H,F) = 3 | H-4 |

| 5.5 | br s | NH₂ | ||

| ¹³C | 155 | d | J(C,F) = 15 | C-2 |

| 90 | s | C-3 | ||

| 145 | d | J(C,F) = 5 | C-4 | |

| 140 | d | J(C,F) = 250 | C-5 | |

| 130 | s | C-6 | ||

| ¹⁹F | -120 | s | F-5 |

By monitoring the appearance and disappearance of signals in the NMR spectra of reaction mixtures over time, it is possible to identify intermediates and gain experimental evidence for the proposed reaction mechanism.

Applications in Advanced Organic Synthesis and Chemical Research

6-Chloro-5-fluoro-3-iodopyridin-2-amine as a Building Block for Complex Heterocyclic Systems

The strategic placement of three different halogen atoms and an amino group makes this compound a powerful precursor for the synthesis of intricate heterocyclic systems. The differential reactivity of the C-Cl, C-F, and C-I bonds, along with the nucleophilic and directing properties of the amino group, allows for selective and sequential chemical transformations. This controlled reactivity is crucial for constructing fused-ring systems and other complex heterocyclic structures that are often the core of biologically active molecules.

The presence of the iodine atom is particularly advantageous for initiating palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This enables the introduction of a wide array of substituents at the 3-position of the pyridine (B92270) ring, paving the way for the assembly of diverse molecular frameworks.

Integration into Diverse Molecular Scaffolds and Frameworks

The multifunctionality of this compound facilitates its seamless integration into a variety of molecular scaffolds. Through sequential and site-selective reactions, chemists can utilize this compound to build upon existing molecular frameworks or to create entirely new ones. For instance, the amino group can be acylated or alkylated, while the halogen atoms can be selectively displaced or engaged in cross-coupling reactions. This adaptability makes it a key intermediate in the synthesis of compounds with potential applications in various fields of chemical research.

Role in the Synthesis of Ligands for Coordination Chemistry

The pyridine nitrogen and the exocyclic amino group in this compound provide potential coordination sites for metal ions, making it a valuable precursor for the synthesis of novel ligands in coordination chemistry. By modifying the substituents on the pyridine ring, the electronic and steric properties of the resulting ligands can be fine-tuned. This allows for the design of ligands with specific coordination preferences and the synthesis of metal complexes with tailored catalytic, magnetic, or optical properties. The ability to introduce further complexity through reactions at the halogenated positions adds another layer of versatility to the design of these ligands.

Utility in Materials Science Research

While still an emerging area of application, the unique electronic properties conferred by the combination of fluoro, chloro, and iodo substituents on an aromatic amine backbone suggest potential utility for this compound in materials science. Halogenated organic compounds are known to exhibit interesting properties relevant to the development of electronic and functional materials. This compound could serve as a precursor for organic semiconductors, liquid crystals, or other functional materials where the electronic nature and intermolecular interactions can be precisely controlled through its diverse functional groups.

Contributions to Medicinal Chemistry Research as Synthetic Intermediates

The most significant applications of this compound to date have been in the realm of medicinal chemistry, where it serves as a crucial synthetic intermediate for the discovery and development of new therapeutic agents. Its highly decorated structure is an attractive starting point for the synthesis of complex molecules that can interact with biological targets.

Development of Pyridine-Based Chemical Libraries

In modern drug discovery, the generation of chemical libraries containing a multitude of structurally diverse yet related compounds is a key strategy for identifying new drug leads. The multiple points of diversification on this compound make it an ideal scaffold for combinatorial chemistry and the development of pyridine-based chemical libraries. By systematically varying the substituents at the chloro, iodo, and amino positions, researchers can rapidly generate a large number of analogues for high-throughput screening against various biological targets.

Scaffold Hopping and Structure-Activity Relationship (SAR) Studies at the Molecular Level

Scaffold hopping is a medicinal chemistry strategy that involves modifying the core structure of a known active compound to discover new chemotypes with improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. The highly substituted nature of this compound allows it to be used in the synthesis of novel scaffolds that can mimic the biological activity of existing drugs while possessing a distinct chemical structure.

Furthermore, this compound is invaluable for conducting detailed structure-activity relationship (SAR) studies. By systematically modifying each of the functional groups on the pyridine ring and evaluating the biological activity of the resulting analogues, medicinal chemists can gain a deeper understanding of the molecular interactions between a drug candidate and its biological target. This information is critical for the rational design of more effective and safer medicines. The ability to selectively manipulate the chloro, fluoro, iodo, and amino groups provides a powerful tool for probing the specific structural requirements for biological activity.

Design of Precursors for Radiochemical Synthesis (e.g., Fluorine-18 labeling)

The unique substitution pattern of this compound, featuring three different halogen atoms (chloro, fluoro, and iodo) and an amino group on a pyridine ring, presents a versatile scaffold for the design of precursors for radiochemical synthesis. The differential reactivity of the carbon-halogen bonds is a key aspect that can be exploited for selective radiolabeling.

In the context of Fluorine-18 labeling for PET, the primary goal is to introduce the ¹⁸F isotope into a target molecule efficiently and with high radiochemical yield and purity. The presence of an iodine atom at the 3-position of this compound makes it a theoretical candidate for radiofluorination via a nucleophilic substitution reaction. The carbon-iodine bond is generally more susceptible to nucleophilic attack compared to carbon-chlorine or carbon-fluorine bonds, offering a potential site for the introduction of [¹⁸F]fluoride.

Detailed Research Findings

Currently, there is a lack of specific published research detailing the direct use of this compound as a precursor for Fluorine-18 labeling. However, the principles of radiochemistry allow for the extrapolation of its potential applications based on the reactivity of similar halogenated aromatic and heteroaromatic systems.

Research in the field has extensively explored the use of iodo- and bromo-substituted aromatic precursors for radiofluorination. The general strategy involves the displacement of the heavier halogen with [¹⁸F]fluoride, often facilitated by a catalyst such as a copper complex. The reaction conditions, including the choice of solvent, temperature, and the nature of the phase-transfer catalyst (e.g., Kryptofix 2.2.2), are crucial for achieving high radiochemical yields.

For a precursor derived from this compound, the synthetic strategy would likely involve a multi-step process. The amino group could be protected, and the iodine atom could be targeted for nucleophilic substitution with [¹⁸F]fluoride. The other halogen atoms (chlorine and the existing fluorine) would be expected to remain intact under carefully controlled conditions, thus providing a radiolabeled intermediate that retains functionality for further chemical modifications or for direct use as a PET tracer if it possesses the desired biological properties.

The following table outlines a hypothetical reaction scheme for the potential use of a derivative of this compound as a precursor for ¹⁸F-labeling.

| Step | Description | Reactants | Potential Product |

| 1 | Protection of the amino group | This compound, Protecting group reagent (e.g., Boc-anhydride) | N-protected this compound |

| 2 | Nucleophilic Radiofluorination | N-protected precursor, [¹⁸F]Fluoride/Kryptofix 2.2.2, Solvent (e.g., DMSO) | N-protected 6-Chloro-3,5-difluoropyridin-2-amine-[³-¹⁸F] |

| 3 | Deprotection | N-protected radiolabeled product, Deprotecting agent (e.g., TFA) | 6-Chloro-3,5-difluoropyridin-2-amine-[³-¹⁸F] |

This interactive table illustrates a conceptual pathway. The success of such a synthesis would depend on optimizing reaction conditions to maximize the displacement of the iodo group while minimizing side reactions.

The development of new PET tracers is a complex process that involves not only the design and synthesis of precursors but also extensive evaluation of the resulting radiolabeled compounds in terms of their stability, pharmacokinetic properties, and target specificity. While the direct application of this compound in this context is not yet documented, its chemical structure holds promise for its exploration as a versatile building block in the future of radiopharmaceutical chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.